molecular formula C24H23FN6O3S B3401297 2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040678-30-5

2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B3401297
CAS No.: 1040678-30-5
M. Wt: 494.5 g/mol
InChI Key: KONVEMHNMGEWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at position 2 with a 4-fluorophenyl group and at position 7 with a sulfanyl-linked 2-oxoethylpiperazine moiety. The piperazine ring is further substituted with a 2-methoxyphenyl group, which modulates pharmacokinetic properties such as lipophilicity and receptor binding .

Properties

IUPAC Name

2-(4-fluorophenyl)-7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3S/c1-34-21-5-3-2-4-19(21)29-10-12-30(13-11-29)22(32)15-35-24-27-26-23(33)20-14-18(28-31(20)24)16-6-8-17(25)9-7-16/h2-9,14H,10-13,15H2,1H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONVEMHNMGEWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves multiple steps, including the formation of the pyrazolo[1,5-d][1,2,4]triazinone core and the subsequent attachment of the fluorophenyl and methoxyphenyl piperazine groups. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl piperazine moieties, using reagents like halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Triazinone/Pyrimidinone Cores
Compound Name Core Structure Position 2 Substituent Position 7/5 Substituent Key Differences
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Fluorophenyl Sulfanyl-2-oxoethylpiperazine (2-methoxyphenyl) Unique piperazine substitution
2-Phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one Triazolo[1,5-a][1,3,5]triazin-5-one Phenyl 4-Pyridylmethylamino Core heterocycle and substituent polarity
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolo[1,5-a]pyrimidin-7-one Phenyl 4-Methoxyphenyl Lack of piperazine/sulfanyl linkage
2-(4-Ethoxyphenyl)-7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Ethoxyphenyl Oxadiazole-methylsulfanyl Oxadiazole vs. piperazine moiety

Key Observations :

  • Piperazine Substitution : The target compound’s 2-methoxyphenylpiperazine group enhances lipophilicity compared to unsubstituted piperazines (e.g., compound MK66 lacks this group) .
  • Sulfanyl Linkage : The sulfanyl-2-oxoethyl bridge is shared with compound , but the latter’s oxadiazole ring may reduce metabolic stability compared to the target’s piperazine .
Arylpiperazine Derivatives
Compound Name Piperazine Substituent Linked Moiety Biological Relevance
Target Compound 2-Methoxyphenyl Sulfanyl-2-oxoethyl Potential CNS activity
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)piperazinyl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]pyrazin-3-one 4-Fluorophenyl Sulfanyl-2-oxoethyl Serotonin receptor modulation
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) 4-Trifluoromethylphenyl Butan-1-one-pyrazole Antiproliferative activity

Key Observations :

  • Substituent Effects : The 2-methoxyphenyl group in the target compound may confer better blood-brain barrier penetration than 4-fluorophenyl (compound ) or trifluoromethylphenyl (compound ) derivatives .
  • Linker Flexibility : The target’s sulfanyl-2-oxoethyl linker is shorter than compound 5’s butan-1-one chain, possibly limiting conformational freedom but enhancing target specificity .

Challenges :

  • Steric hindrance from the 2-methoxyphenyl group may reduce coupling efficiency compared to smaller substituents (e.g., 4-fluorophenyl in ).
  • Oxidative degradation of the sulfanyl linkage necessitates inert atmosphere conditions .

Biological Activity

The compound 2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS No: 1040678-30-5) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a pyrazolo-triazine core with various substituents that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC24H23FN6O3S
Molecular Weight494.55 g/mol
LogP3.4147
LogD3.413
Polar Surface Area78.297 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological outcomes.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazin have shown promising anticancer properties. For example, studies have demonstrated that compounds within this class can inhibit specific kinases involved in cancer cell proliferation and survival. The mechanism often involves disrupting signaling pathways critical for tumor growth.

Anticonvulsant Effects

In a study examining anticonvulsant activity, compounds similar to the target molecule were tested in picrotoxin-induced convulsion models. Results indicated that modifications to the structure could enhance efficacy against seizures, suggesting potential applications in treating epilepsy.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various bacterial strains. The compound's unique structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies :
    • A recent study highlighted the efficacy of pyrazolo[1,5-d][1,2,4]triazin derivatives against A-431 and Jurkat cell lines. The compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating a potential for development as an anticancer drug .
  • Anticonvulsant Activity :
    • In a comparative study of thiazole derivatives with similar structural features, it was found that certain modifications significantly increased anticonvulsant activity. This suggests that the incorporation of specific functional groups can enhance the therapeutic profile of pyrazolo derivatives .
  • Antimicrobial Testing :
    • Various derivatives were subjected to agar disc-diffusion assays against Staphylococcus aureus and E. coli. Results indicated that several compounds exhibited significant antibacterial activity, reinforcing the potential for developing new antibiotics based on this scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.